4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Description
Properties
IUPAC Name |
4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-11(21)18-13-4-2-12(3-5-13)15(22)19-14-6-8-20(10-14)16-17-7-9-23-16/h2-5,7,9,14H,6,8,10H2,1H3,(H,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFMJEXYZOTKMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2CCN(C2)C3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the thiazole ring or the pyrrolidine moiety.
Substitution: Substitution reactions can introduce different substituents onto the thiazole ring or the benzamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can yield a variety of substituted thiazole or benzamide derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazole, similar to 4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide, can effectively inhibit the growth of various bacteria and fungi. For instance, compounds with similar structures have been tested against Escherichia coli and Staphylococcus aureus, demonstrating promising results in inhibiting microbial growth .
Anticancer Properties
The potential anticancer activity of this compound is noteworthy. Thiazole derivatives have been linked to anticancer effects due to their ability to interfere with cellular processes involved in tumor growth. For example, studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Acetylcholinesterase Inhibition
Recent studies have explored the role of thiazole-containing compounds as acetylcholinesterase inhibitors, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Compounds that share structural similarities with this compound have demonstrated significant inhibitory activity against acetylcholinesterase, suggesting potential therapeutic applications .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-amino-N-(thiazol-2-yl)benzenesulfonamide | Thiazole ring with sulfonamide | Anticonvulsant |
| N-(pyridin-3-yl)thiazole derivatives | Pyridine and thiazole rings | Anticancer |
| N-(4-methylpiperazin-1-yl)benzamide | Piperazine instead of pyrrolidine | Antidepressant |
This table illustrates how the unique combination of an acetamido group with both thiazole and pyrrolidine rings in this compound may enhance its interaction with biological targets compared to other similar compounds.
Case Study 1: Antimicrobial Efficacy
In a study evaluating various thiazole derivatives for antimicrobial activity, it was found that compounds similar to this compound exhibited significant inhibition against common pathogens. The study utilized a cup plate method at a concentration of 1 µg/mL in DMF, demonstrating the compound's potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of thiazole-containing compounds. The study revealed that certain derivatives could inhibit the proliferation of cancer cells significantly. The mechanism involved apoptosis induction and disruption of cell cycle progression, highlighting the therapeutic potential of these compounds in cancer treatment .
Mechanism of Action
The mechanism of action of 4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to DNA or proteins, potentially inhibiting their function. This interaction can lead to various biological effects, such as antibacterial or anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: Similar structure with a thiazole ring and benzamide group.
Substituted pyrrolidine derivatives: Compounds with a pyrrolidine moiety that exhibit similar biological activities.
Uniqueness
4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide is unique due to its specific combination of a thiazole ring and a pyrrolidine moiety, which allows for diverse applications and potential biological activities. Its structure enables it to interact with various molecular targets, making it a valuable compound in scientific research.
Biological Activity
4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide is a complex organic compound that incorporates a thiazole ring, a pyrrolidine moiety, and an acetamido group. This unique structure suggests potential biological activities that merit investigation. The compound's molecular formula is C₁₃H₁₅N₃O₁S, indicating a diverse array of functional groups that may contribute to its pharmacological properties.
Structural Features
The structural components of this compound can be summarized as follows:
| Component | Description |
|---|---|
| Benzamide Backbone | Provides stability and solubility |
| Thiazole Ring | Known for various biological activities |
| Pyrrolidine Ring | Enhances pharmacological properties |
Pharmacological Potential
Research indicates that compounds similar to this compound have shown promise in several therapeutic areas:
- Anticancer Activity : Thiazole derivatives have been reported to inhibit tumor growth in various cancer models. For instance, compounds with thiazole rings demonstrated reduced tumor volume and weight in vivo studies without significant side effects .
- Antimicrobial Properties : The presence of the thiazole ring is often linked to enhanced antibacterial activity. Compounds like N-(thiazol-2-yl)benzenesulfonamides have shown effectiveness against bacterial strains .
- P-glycoprotein Modulation : Similar compounds have been studied for their ability to modulate P-glycoprotein (P-gp), a key player in drug resistance mechanisms. Enhanced ATPase activity linked to P-gp has been observed with certain thiazole-containing compounds .
Case Studies and Research Findings
Several studies highlight the biological activities of related compounds:
- Study on Thiazole Derivatives : A study focusing on thiazole derivatives indicated that these compounds could significantly inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation .
- P-glycoprotein Interaction : Research demonstrated that certain thiazole derivatives could stimulate ATPase activity in P-gp, suggesting their potential as efflux pump inhibitors which could enhance the bioavailability of co-administered drugs .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-amino-N-(thiazol-2-yl)benzenesulfonamide | Thiazole ring with sulfonamide | Anticonvulsant |
| N-(pyridin-3-yl)thiazole derivatives | Pyridine and thiazole rings | Anticancer |
| N-(4-methylpiperazin-1-yl)benzamide | Piperazine instead of pyrrolidine | Antidepressant |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the pyrrolidine-thiazole scaffold in 4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide?
- Methodological Answer : The pyrrolidine-thiazole core can be synthesized via cyclocondensation reactions. For example, thiazole rings are often formed by reacting α-haloketones with thioureas or thioamides under reflux conditions. Evidence from analogous compounds (e.g., thiazole-triazole hybrids) highlights the use of ethanol as a solvent and acetic acid as a catalyst for similar heterocyclic formations . Post-synthesis, purification via column chromatography (e.g., chloroform:methanol gradients) ensures structural fidelity .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Multi-modal characterization is critical:
- Melting Point Analysis : Compare experimental values with literature data to assess purity .
- Spectroscopy : Use -NMR and -NMR to confirm proton/carbon environments (e.g., acetamido protons at ~2.1 ppm, thiazole protons at ~7.5 ppm) .
- HPLC : Quantify purity (>95% is standard for biological assays) using reverse-phase columns and UV detection .
Q. What solvent systems are compatible with this compound for in vitro assays?
- Methodological Answer : Solubility screening in DMSO (10–50 mM stock solutions) is common for heterocyclic amides. For aqueous dilution, PBS or ethanol-water mixtures (≤5% organic solvent) minimize precipitation. Precedent from benzimidazole-thiazole hybrids suggests DMSO stability for ≥6 months at −20°C .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets). Docking poses of analogous compounds (e.g., thiazole-4-carboxamides) show hydrogen bonding with catalytic lysines and hydrophobic interactions with gatekeeper residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on RMSD and ligand-protein contact maps .
Q. What experimental approaches resolve contradictions in biological activity data (e.g., varying IC values across assays)?
- Methodological Answer :
- Assay Optimization : Standardize protocols (e.g., ATP concentrations in kinase assays) to minimize variability .
- Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .
- Metabolic Stability Testing : Assess cytochrome P450 interactions via liver microsome assays to rule out pharmacokinetic confounding .
Q. How do substituent modifications on the benzamide or thiazole rings affect the compound’s structure-activity relationship (SAR)?
- Methodological Answer :
- Electron-Withdrawing Groups : Fluorine or trifluoromethyl groups at the benzamide’s para position enhance metabolic stability but may reduce solubility .
- Steric Effects : Bulky substituents on the pyrrolidine ring (e.g., methyl groups) can restrict conformational flexibility, altering target engagement .
- Case Study : In thiazole-4-carboxamide derivatives, replacing pyrimidine with pyridine in the amine sidechain improved selectivity for kinase targets by 12-fold .
Q. What strategies mitigate stereochemical challenges during synthesis (e.g., racemization at the pyrrolidine center)?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers .
- Asymmetric Catalysis : Employ Ru-based catalysts for stereoselective hydrogenation of pyrrolidine precursors .
- X-ray Crystallography : Confirm absolute configuration post-synthesis; single-crystal diffraction resolved similar ambiguities in pyridylpyrazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
